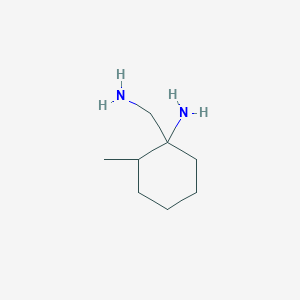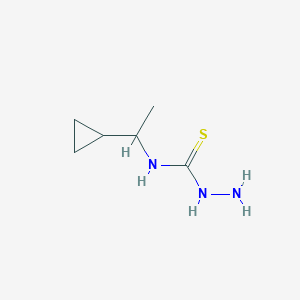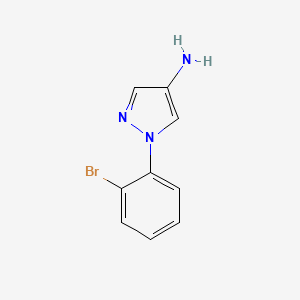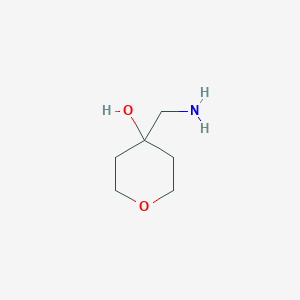
4-(aminomethyl)tetrahydro-2H-pyran-4-ol
Vue d'ensemble
Description
“4-(aminomethyl)tetrahydro-2H-pyran-4-ol” is a chemical compound with the molecular formula C6H13NO2 . It is also known as “4-(aminomethyl)tetrahydro-2H-pyran-4-ol hydrochloride” and has a molecular weight of 167.64 . It is a solid substance .
Molecular Structure Analysis
The InChI code for “4-(aminomethyl)tetrahydro-2H-pyran-4-ol” is 1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 . This indicates that the molecule contains six carbon atoms, thirteen hydrogen atoms, one nitrogen atom, and two oxygen atoms .Chemical Reactions Analysis
While specific chemical reactions involving “4-(aminomethyl)tetrahydro-2H-pyran-4-ol” are not available, it’s known that amines like this can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions, or as bases in acid-base reactions .Physical And Chemical Properties Analysis
“4-(aminomethyl)tetrahydro-2H-pyran-4-ol” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Synthesis Methods
A significant research focus on 4-(aminomethyl)tetrahydro-2H-pyran-4-ol involves its synthesis. Studies detail methods for synthesizing related compounds, highlighting its versatility in chemical reactions. For instance, Kisel et al. (2013) developed a method for synthesizing 4-[2-(bromomethyl)phenyl]tetrahydro-2H-4-pyrancarbonitrile, which is closely related to 4-(aminomethyl)tetrahydro-2H-pyran-4-ol (Kisel et al., 2013). Similarly, Hashimoto et al. (2002) described an efficient synthesis of a derivative, 4-[N-methyl-N-(tetrahydropyran-4-yl)aminomethyl]aniline dihydrochloride, highlighting its role as a key intermediate in producing CCR5 antagonists (Hashimoto et al., 2002).
Chemical Reactions and Derivatives
Research also focuses on the reactions of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol and its derivatives, which can lead to various biologically and chemically significant compounds. For example, Agekyan and Mkryan (2015) investigated the reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with different amines, forming various diamides (Agekyan & Mkryan, 2015). Shouksmith et al. (2015) synthesized derivatives of tetrahydropyran, including those structurally similar to 4-(aminomethyl)tetrahydro-2H-pyran-4-ol, for studying their structure-activity relationships in HeLa cells (Shouksmith et al., 2015).
Catalysis and Synthetic Processes
The compound's role in catalysis and other synthetic processes is also a subject of research. Vyskočilová et al. (2016) explored the use of 2-isobutyl-4-methyl-tetrahydro-2H-pyran-4-ol in Prins cyclization, which is a method used for synthesizing fragrant compounds (Vyskočilová et al., 2016). This demonstrates the chemical's potential in creating commercially valuable products.
Biological Activity and Applications
The biological activity of derivatives of 4-(aminomethyl)tetrahydro-2H-pyran-4-ol is another area of investigation. Georgiadis (1976) studied derivatives with antimicrobial and anticoccidial activities, showing the potential of these compounds in pharmaceutical applications (Georgiadis, 1976).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Orientations Futures
Propriétés
IUPAC Name |
4-(aminomethyl)oxan-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c7-5-6(8)1-3-9-4-2-6/h8H,1-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGPIFQOTBHKPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30656231 | |
| Record name | 4-(Aminomethyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(aminomethyl)tetrahydro-2H-pyran-4-ol | |
CAS RN |
783303-73-1 | |
| Record name | 4-(Aminomethyl)oxan-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30656231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


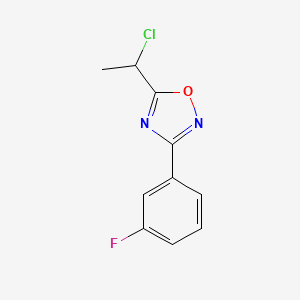

![2-[2-(morpholin-4-yl)ethyl]-1H-1,3-benzodiazol-5-amine](/img/structure/B1371063.png)
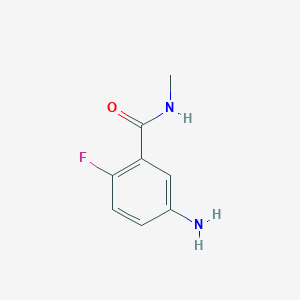
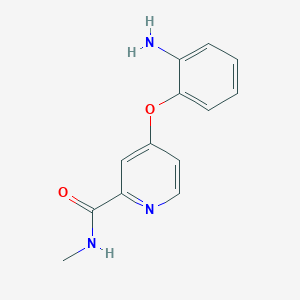
![7-Bromo-5-chlorobenzo[b]furan-3(2H)-one](/img/structure/B1371072.png)
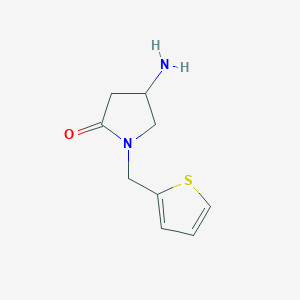
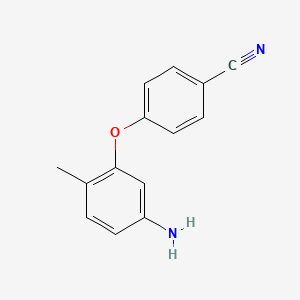
![1-[2-(4-Aminophenyl)ethyl]piperidine-4-carboxamide](/img/structure/B1371075.png)
![tert-butyl N-[1-(piperidin-4-yl)ethyl]carbamate](/img/structure/B1371076.png)
![[6-(4-Benzyl-1-piperazinyl)-3-pyridinyl]-methanamine](/img/structure/B1371077.png)
